(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is known for its potential psychoactive effects and has been studied for its interactions with cannabinoid receptors in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between a suitable aldehyde and an amine.
Bromination: The pyrrole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Attachment of the Pentyl Chain: The pentyl chain is introduced through an alkylation reaction using a suitable alkyl halide.
Formation of the Methanone Group: The naphthalen-1-yl group is attached to the pyrrole ring through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of synthetic cannabinoids and their chemical properties.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. Upon binding to these receptors, it modulates the release of neurotransmitters, leading to various physiological and psychoactive effects. The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- (5-Chloro-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- (5-Methyl-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Uniqueness
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is unique due to the presence of the bromine atom, which influences its chemical reactivity and binding affinity to cannabinoid receptors. This makes it distinct from other similar compounds that may have different halogen or alkyl substitutions.
Properties
IUPAC Name |
(5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFYEMDLQQLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693739 | |
Record name | (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-53-0 | |
Record name | (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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